![molecular formula C13H19N3O2 B2368448 Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034504-01-1](/img/structure/B2368448.png)
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate” is a chemical compound that is likely to be a derivative of piperidone . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Scientific Research Applications
Broad Spectrum Anthelmintic Agent
Methyl-N[5[[4‐(2‐pyridinyl)‐1‐piperazinyl]carbonyl]‐1H‐benzimidazol‐2‐yl] carbamate, known as CDRI‐81/470, is highlighted for its broad-spectrum anthelmintic efficacy. It is effective against a range of intestinal and systemic parasites. The distribution and excretion of CDRI‐81/470 in rats were examined following oral administration, showcasing its potential in combating parasitic infections (Nagaraja et al., 2000).
Inducible Nitric Oxide Synthase Inhibition
The compound 4-Methylaminopyridine (4-MAP) and its derivatives, including those with piperidine carbamate or amide groups, show significant potential as selective inducible Nitric Oxide Synthase (iNOS) inhibitors. These compounds can alter the orientation of the pyridine ring, enabling selective interaction with different residues and offering a pathway to treat conditions associated with iNOS activity (Connolly et al., 2004).
Synthesis and Structural Analysis
Studies have also been conducted on the synthesis, spectral characteristics, and structures of compounds related to Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate. These include N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and its analogs. The research provides insights into the molecular structure and electron delocalization within these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Wojciechowska-Nowak et al., 2011).
Platelet-Activating Factor Antagonists
The modification of the polar head in a series of 1-acyl-4-[(2-methyl-3-pyridyl)-cyanomethyl]piperazines by a 2-methylimidazo[4,5-c]pyridine group has led to a new series of 1-[(1-acyl-4- piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives. These derivatives have shown to be potent and orally active platelet-activating factor (PAF) antagonists, indicating potential applications in the treatment of conditions associated with PAF activity (Carceller et al., 1996).
Mechanism of Action
Target of Action
Similar compounds such as imatinib and its derivatives have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that it may influence pathways related to cell growth and differentiation, potentially impacting the progression of diseases such as leukemia .
Result of Action
Based on the known effects of similar compounds, it may inhibit the activity of tyrosine kinases, potentially leading to a decrease in cell growth and differentiation . This could have therapeutic implications in diseases characterized by abnormal cell proliferation, such as leukemia .
properties
IUPAC Name |
methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVOTYWCGODPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.